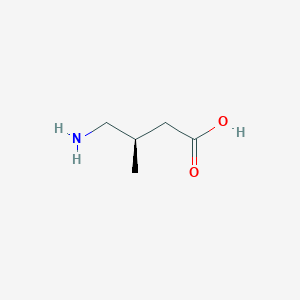
4-(Iodomethyl)benzaldehyde
Vue d'ensemble
Description
4-(Iodomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.05 .
Synthesis Analysis
The synthesis of aldehydes and ketones, including 4-(Iodomethyl)benzaldehyde, can be achieved through the oxidation of halomethyl groups . Various approaches have been reported in the literature, including Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation . Eco-friendly approaches include periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method, hydrogen peroxide in vanadium pentoxide-based approach, and bismuth nitrate-promoted IL technique .Molecular Structure Analysis
The molecular structure of 4-(Iodomethyl)benzaldehyde consists of an iodomethyl group attached to the fourth carbon of a benzaldehyde .Chemical Reactions Analysis
The oxidation of iodomethyl groups in benzylic iodides and allylic iodides can lead to the formation of aldehydes and ketones . This process has been found to be highly efficient, providing excellent yields, and does not lead towards over-oxidation .Physical And Chemical Properties Analysis
4-(Iodomethyl)benzaldehyde has a melting point of 118°C and a predicted boiling point of 301.9±25.0°C . Its predicted density is 1.805±0.06 g/cm3 .Applications De Recherche Scientifique
Tyrosinase Inhibition
4-Substituted benzaldehydes, such as 4-(Iodomethyl)benzaldehyde, have been studied for their role in inhibiting tyrosinase, an enzyme responsible for the browning of fruits and melanin formation in skin. This research can lead to applications in cosmetic and food industries. Benzaldehydes act as partial noncompetitive inhibitors, and the substitution at the 4-position influences their inhibitory properties. For instance, benzaldehydes with bulkier substituents at the 4-position demonstrate full and mixed-type inhibition on diphenolase activity, which is a key feature of tyrosinase's action (Nihei & Kubo, 2017).
Fluorescent Probe Development
4-Substituted benzaldehydes have been utilized in the development of ratiometric fluorescent probes for detecting biological molecules like cysteine and homocysteine. These probes, such as 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, exhibit large emission wavelength shifts upon reaction, making them effective for quantitative analysis in biological systems (Lin et al., 2008).
Molecular Structure and Spectroscopy Analysis
Studies on 4-substituted benzaldehydes, including 4-(Dimethylamino) Benzaldehyde, have contributed to understanding molecular structure and vibrational analysis. Using techniques like IR, Raman spectroscopy, and DFT calculations, researchers have been able to determine the optimized geometry, vibrational frequencies, and various thermodynamic parameters of these compounds. This research aids in the broader understanding of molecular behavior and properties in the field of chemistry (Rocha et al., 2015).
Applications in Photocatalysis
Research on graphitic carbon nitride modified by various processes, including chemical methods, has been conducted to enhance its photocatalytic performance. These modifications aim to increase the photocatalytic conversion of benzyl alcohol to benzaldehyde, an important chemical in various industries. Such studies highlight the potential of 4-substituted benzaldehydes in improving environmentally friendly photocatalytic processes (Lima et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
4-(iodomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWOSAQHHCSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552799 | |
| Record name | 4-(Iodomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112812-08-5 | |
| Record name | 4-(Iodomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)


![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)




![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)


![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)

